Cas no 2361644-08-6 (3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride)

3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride is a versatile heterocyclic compound featuring a reactive chloromethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its imidazo[1,2-b]pyridazine core offers a rigid scaffold for designing biologically active molecules, particularly in medicinal chemistry applications. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. This compound is particularly useful for nucleophilic substitution reactions, enabling further functionalization to develop targeted derivatives. Its structural features make it suitable for exploring kinase inhibitors and other therapeutic agents. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride structure
2361644-08-6 structure
Product Name:3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride
CAS No:2361644-08-6
MF:C7H7Cl2N3
MW:204.056578874588
CID:6274494
PubChem ID:139026270
Update Time:2025-05-24

3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-7430897
    • 2361644-08-6
    • 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride
    • 3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride
    • Inchi: 1S/C7H6ClN3.ClH/c8-4-6-5-9-7-2-1-3-10-11(6)7;/h1-3,5H,4H2;1H
    • InChI Key: CVDYKCVOFSHDGB-UHFFFAOYSA-N
    • SMILES: ClCC1=CN=C2C=CC=NN12.Cl

Computed Properties

  • Exact Mass: 203.0017026g/mol
  • Monoisotopic Mass: 203.0017026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 142
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2Ų

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Additional information on 3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride

3-(Chloromethyl)imidazo[1,2-b]pyridazine Hydrochloride: A Promising Compound in Pharmaceutical Research

3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride (CAS No. 2361644-08-6) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of imidazopyridazines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The chemical structure of 3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride features a chloromethyl group attached to an imidazopyridazine ring. This specific arrangement of functional groups imparts the compound with distinct pharmacological properties. The chloromethyl group is particularly noteworthy as it can participate in various chemical reactions, such as nucleophilic substitution, which can be harnessed for targeted drug delivery and prodrug design.

Recent studies have highlighted the potential of 3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride in treating various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory disorders like rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride has shown promise in cancer research. A preclinical study conducted at the National Cancer Institute demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are often dysregulated in cancer cells.

The neuroprotective effects of 3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride have also been investigated. Research published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress and excitotoxicity, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride has been studied extensively to ensure its suitability for clinical use. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, which are crucial parameters for drug development. Additionally, the compound has demonstrated low toxicity in animal models, further supporting its safety profile.

In terms of clinical development, several phase I and II trials are currently underway to evaluate the safety and efficacy of 3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride in various indications. Early results from these trials have been encouraging, with the compound showing good tolerability and preliminary evidence of therapeutic benefit.

The future prospects for 3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride are promising. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological properties. Additionally, efforts are being made to develop novel formulations and delivery systems to enhance its therapeutic potential.

In conclusion, 3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride (CAS No. 2361644-08-6) is a versatile compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an exciting candidate for the development of new therapeutic agents targeting inflammatory disorders, cancer, and neurodegenerative diseases.

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